molecular formula C30H44N2O8S2 B1242500 thiomarinol C

thiomarinol C

Cat. No.: B1242500
M. Wt: 624.8 g/mol
InChI Key: KYCIRSXXQPEBCI-UYGPANRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiomarinol C is a member of the thiomarinol family of hybrid antibiotics, which were first isolated from the marine bacterium Alteromonas rava SANK73390 . It is a natural structural analog of thiomarinol A, characterized by a distinct molecular formula and variations in its holothin moiety, as identified through NMR and UV spectral data . The thiomarinol class exemplifies a potent antibiotic strategy by covalently linking two bioactive moieties: a marinolic acid (a close analog of the Ile-tRNA synthetase inhibitor mupirocin) and the dithiolopyrrolone antibiotic holothin . This hybrid structure is designed to overcome intrinsic bacterial resistance mechanisms. Research on thiomarinol A has demonstrated that the dithiolopyrrolone component significantly enhances accumulation within Gram-negative bacteria like E. coli by overcoming the permeability barrier of the outer membrane and efflux pumps, issues that render mupirocin inactive against these pathogens . This superior intracellular accumulation is a key factor in the broad-spectrum activity observed in the thiomarinol series . While the precise inhibitory constants for this compound are yet to be fully elucidated, studies on thiomarinol A show that this hybrid class acts as a potent inhibitor of bacterial isoleucyl-tRNA synthetase (IleRS), binding with femtomolar affinity and remaining effective against mupirocin-resistant strains . The compound is also proposed to have a dual mode of action, combining IleRS inhibition with the disruption of metal homeostasis via the dithiolopyrrolone unit . This compound serves as a crucial tool for researchers exploring the structure-activity relationships within this hybrid antibiotic family, investigating mechanisms to overcome multidrug resistance, and developing new therapeutic strategies against a range of Gram-positive and Gram-negative bacteria . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C30H44N2O8S2

Molecular Weight

624.8 g/mol

IUPAC Name

[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoate

InChI

InChI=1S/C30H44N2O8S2/c1-18(14-23-28(37)27(36)21(16-40-23)11-9-10-19(2)20(3)33)15-25(35)39-13-8-6-4-5-7-12-24(34)32-26-29-22(17-41-42-29)31-30(26)38/h9-10,15,17,19-21,23,27-28,33,36-37H,4-8,11-14,16H2,1-3H3,(H,31,38)(H,32,34)/b10-9+,18-15+/t19-,20+,21+,23+,27-,28+/m1/s1

InChI Key

KYCIRSXXQPEBCI-UYGPANRWSA-N

SMILES

CC(C=CCC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)C(C)O

Isomeric SMILES

C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)[C@H](C)O

Canonical SMILES

CC(C=CCC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)C(C)O

Synonyms

thiomarinol C

Origin of Product

United States

Biosynthetic Pathways and Genetic Basis

Producer Organism Identification and Cultivation for Research

The discovery and characterization of the organism responsible for producing the thiomarinol (B140439) family of compounds were foundational steps in unravelling their biosynthesis.

The producer of thiomarinol C and its analogues is the marine bacterium Pseudoalteromonas sp. SANK 73390. rsc.orgresearchgate.net This strain was initially isolated from a marine environment and identified as a new species, Alteromonas rava sp. nov. SANK 73390. nih.govgoogle.com Subsequent taxonomic and phylogenetic analyses led to its reclassification into the genus Pseudoalteromonas. dtu.dk For research and production purposes, the strain is typically cultivated under specific conditions. It grows at temperatures ranging from 4°C to 32°C, with optimal growth for thiomarinol production occurring between 17°C and 26°C. google.com The production of thiomarinol derivatives is achieved through aerobic culture methods, such as shaking or aeration-agitation culture in a suitable marine-based medium. google.com

Pseudoalteromonas sp. SANK 73390 belongs to the class Gammaproteobacteria, within the family Pseudoalteromonadaceae. uniprot.orgebi.ac.uk Phylogenetic analyses based on 16S rRNA gene sequencing have confirmed its placement within the Pseudoalteromonas genus. dtu.dkmdpi.com This genus is known for being a prolific source of bioactive secondary metabolites, with many strains exhibiting antimicrobial properties. dtu.dkmdpi.com The phylogenetic relationship of SANK 73390 to other metabolite-producing strains underscores the importance of this bacterial group in the discovery of novel natural products. mdpi.com

Pseudoalteromonas sp. SANK 73390 (formerly Alteromonas rava)

Genomic Localization of the Biosynthetic Gene Cluster

Genomic investigation into Pseudoalteromonas sp. SANK 73390 revealed that the genetic instructions for thiomarinol production are not located on the primary chromosome, but on a mobile genetic element.

The entire biosynthetic gene cluster for thiomarinol, designated the tml cluster, is uniquely encoded on a large, 97-kilobase (kb) natural plasmid named pTML1. rsc.orgnih.govcore.ac.uk Whole-genome sequencing of the SANK 73390 strain identified this plasmid, which is almost entirely dedicated to the synthesis of the thiomarinol family of molecules. nih.govcore.ac.uk The plasmid contains 45 open reading frames (ORFs), the vast majority of which are involved in the antibiotic's biosynthesis, tailoring, and resistance. nih.gov The plasmid also contains genes for its own replication and partitioning, but it is not essential for the survival of the host bacterium. nih.gov The G+C content of pTML1 is 43.2%, which is slightly higher than the host's genomic average of 40.6%. nih.gov

Table 1: Characteristics of the Thiomarinol Biosynthetic Plasmid pTML1

FeatureDescriptionReference
Name pTML1 researchgate.netnih.gov
Size 97,600 bp nih.gov
Host Organism Pseudoalteromonas sp. SANK 73390 nih.gov
Genetic Content 45 Open Reading Frames (ORFs) nih.gov
Primary Function Encodes two complete biosynthetic pathways (marinolic acid and pyrrothine) for thiomarinol production. nih.gov
G+C Content 43.2% nih.gov
Essentiality Non-essential for host survival. nih.gov

The tml gene cluster shows significant homology and organizational similarity to the mupirocin (B1676865) (mup) biosynthetic cluster from Pseudomonas fluorescens. rsc.orgnih.gov Mupirocin, a clinically important antibiotic, is structurally related to the marinolic acid portion of thiomarinol. nih.gov The gene order for the core type I polyketide synthase (PKS) genes (tmpA, tmpC, tmpD) is conserved between the two clusters. nih.govplos.org

Table 2: Comparison of Thiomarinol (tml) and Mupirocin (mup) Gene Clusters

FeatureThiomarinol (tml) ClusterMupirocin (mup) ClusterReference
Core PKS Genes tmpA, tmpC, tmpDmupA, mupB, mupC nih.gov
Gene Order Largely conserved with mup cluster for PKS genes.Reference cluster. nih.gov
macpE Homolog AbsentPresent and essential for late-stage biosynthesis. nih.govcore.ac.uk
Pyrrothine Synthesis Contains NRPS gene set (holA-H).Absent. rsc.orgcore.ac.uk
G+C Content ~43.2% (on plasmid pTML1)~56% nih.gov
Genetic Locus Plasmid (pTML1)Chromosomal nih.gov

Plasmid-Encoded Nature of the tml Gene Cluster

Polyketide Synthase (PKS) Pathway for the Marinolic Acid Component

The marinolic acid moiety of this compound is assembled by a modular Type I Polyketide Synthase (PKS) system belonging to the trans-AT subclass of PKSs. rsc.orgnih.gov This system is encoded by the tmp genes within the tml cluster.

The biosynthesis of the core polyketide chain, a monic acid derivative, is carried out by the large, multifunctional PKS enzymes TmpD and TmpA. nih.govresearchgate.net TmpD comprises the initial four modules, while TmpA contains the subsequent two modules. nih.govnih.gov The fatty acid side chain (8-hydroxyoctanoic acid) is synthesized by a putative fatty acid synthase (FAS) system encoded primarily by the tmpB gene. rsc.orgresearchgate.net Isotope labeling studies have shown that this side-chain assembly follows an unconventional route involving the chain extension of a C4 precursor, 4-hydroxybutyrate, which is derived from succinate (B1194679). rsc.orgrsc.org

The formation of the tetrahydropyran (B127337) (THP) ring and its subsequent oxidative tailoring are critical for bioactivity. core.ac.uk While the tml pathway shares several tailoring gene homologues with the mup cluster (tmlW, T, O, P, C, F), the specific oxidation pattern of this compound is dictated by these enzymes. core.ac.uk Studies involving the deletion of the tmlF gene led to the isolation of novel thiomarinol derivatives with altered oxidation on the THP ring, suggesting that the TmlF enzyme is involved in the later tailoring steps that define the final structure of analogues like this compound. core.ac.uk The biosynthesis of this compound is therefore consistent with a pathway similar to that of mupirocin biosynthesis following the formation of the core THP ring structure. core.ac.uk

Polyketide Assembly Modules and Enzyme Functions (e.g., KS, ACP, KR, DH, ER, MT, TE)

The marinolic acid backbone of thiomarinol is assembled by a Type I trans-AT polyketide synthase system. In this system, the acyltransferase (AT) domain, which selects the extender units for polyketide chain elongation, is encoded as a separate, monofunctional protein that acts in trans, servicing multiple PKS modules. rsc.orgnih.gov The core PKS genes, designated tmpA, tmpC, and tmpD, are homologous to the mup cluster genes from Pseudomonas fluorescens. nih.govbham.ac.uk These large, multifunctional enzymes are organized into modules, with each module responsible for one cycle of chain extension.

The key enzymatic domains within each PKS module orchestrate the step-wise construction of the polyketide chain:

Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond formation via Claisen condensation between the growing polyketide chain and the extender unit. wikipedia.org

Acyl Carrier Protein (ACP): A small, conserved domain that is post-translationally modified with a phosphopantetheine arm. It acts as a shuttle, carrying the growing polyketide chain and extender units as thioesters. wikipedia.org

Ketoreductase (KR): When present and active, it reduces the β-keto group formed after a condensation event to a β-hydroxyl group. nih.govresearchgate.net

Dehydratase (DH): Catalyzes the dehydration of the β-hydroxyl group to form a double bond. nih.govresearchgate.net

Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond. nih.govresearchgate.net

Methyltransferase (MT): Involved in adding a methyl group, often from S-adenosyl methionine (SAM), to the polyketide backbone. nih.govresearchgate.net

Thioesterase (TE): Typically located at the final module, this domain catalyzes the release of the completed polyketide chain from the PKS assembly line, often through hydrolysis or cyclization. nih.govresearchgate.net

The thiomarinol PKS system comprises several multifunctional proteins encoded by the tmpD and tmpA genes, which contain the modules responsible for assembling the monic acid portion of the molecule. nih.govplos.org

Gene Product Module Domain Architecture Predicted Function in Thiomarinol Biosynthesis
TmpDModule 1KS-ACPInitiates polyketide synthesis.
Module 2KS-KR-ACPExtends the chain and reduces the β-keto group.
Module 3KS-KR-DH-ER-ACP-ACPExtends the chain and fully reduces the β-keto group to a methylene (B1212753). Contains an extra ACP domain. nih.gov
Module 4KS-KR-DH-MT-ACPFinal extension step on TmpD, incorporating a methyl branch.
TmpAModule 5KS-KR-DH-ACPExtends the chain and introduces a double bond.
Module 6KS-KR-ACP-ACP-TEPerforms the final extension and subsequent release of the completed polyketide chain (marinolic acid precursor).

Formation of the Tetrahydropyran (THP) Ring

A key structural feature of the marinolic acid core is the tetrahydropyran (THP) ring, which is essential for its biological activity. core.ac.ukresearchgate.net The mechanism of THP ring formation in thiomarinol biosynthesis is understood to be highly similar to the well-studied mupirocin pathway. rsc.org This process is not catalyzed by the main PKS modules but by dedicated tailoring enzymes encoded within the gene cluster.

In vitro functional characterization and gene-swapping experiments between the mupirocin and thiomarinol pathways have confirmed that the enzymes are cross-compatible and perform the same function. rsc.org The key enzymes are homologues of MupW and MupT. rsc.orgd-nb.info The formation of the THP ring proceeds through a series of oxidative and cyclization steps, ultimately yielding the characteristic cyclic ether structure. Isolation of thiomarinol intermediates containing an 8-hydroxy-THP ring, analogous to pseudomonic acid B in the mupirocin pathway, provides strong evidence for a conserved biosynthetic strategy where an 8-hydroxyl group is a feature of the initial cyclized product. core.ac.ukresearchgate.net

Biosynthesis of the 8-Hydroxyoctanoic Acid Side-Chain

Unlike the main polyketide backbone, the 8-hydroxyoctanoic acid side-chain is not assembled by the modular PKS. Instead, it is generated through a pathway more akin to fatty acid synthesis (FAS). rsc.org Isotopic labeling studies have revealed that this C8 chain is not built from standard acetate (B1210297) units. The biosynthesis begins with a C4 precursor, 4-hydroxybutyrate, which is itself derived from the reduction of succinate or succinyl-CoA. researchgate.netscispace.com This C4 starter unit then undergoes two successive rounds of chain elongation, each adding a two-carbon unit, to generate the final 8-hydroxyoctanoic acid. researchgate.netscispace.com

The generation of the 4-hydroxybutyryl starter unit is accomplished by a dedicated cassette of three enzymes: TmlQ, TmlS, and TacpD. scispace.comnih.gov

TmlQ: An adenylate-forming enzyme that activates succinyl-CoA. scispace.com

TmlS: A reductase that reduces the activated intermediate. scispace.comnih.gov

TacpD: An acyl carrier protein that carries the substrate during the reduction process. scispace.comnih.gov

Once the 4-hydroxybutyryl-ACP starter is formed, the subsequent two rounds of elongation are carried out by the fatty acid synthase system encoded by the tmpB gene. nih.govplos.org TmpB contains the necessary KS and ACP domains to perform these extensions. rsc.org

Non-Ribosomal Peptide Synthetase (NRPS) Pathway for the Pyrrothine Moiety

The second major component of thiomarinol, the pyrrothine core, is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. rsc.org The gene cluster on plasmid pTML1 contains a set of genes, holA-H, that are homologous to those responsible for holomycin (B130048) biosynthesis and are dedicated to producing this nitrogen-containing bicyclic moiety. nih.govcore.ac.uk

Amino Acid Precursors and Assembly Mechanisms

Isotopic labeling experiments have definitively shown that the pyrrothine unit is constructed from two molecules of the amino acid L-cysteine. rsc.org The assembly is catalyzed by the central NRPS enzyme, HolA. researchgate.net Remarkably, HolA appears to utilize a single NRPS module to join the two cysteine molecules, a relatively unusual mechanism. researchgate.net This suggests a process where the single module activates the first cysteine, catalyzes a modification or dimerization, and then incorporates the second cysteine to form the characteristic dithiolopyrrolone structure.

Enzyme Functions in Pyrrothine Formation (e.g., C, A, T domains)

The HolA protein is a classic NRPS enzyme containing the canonical domains required for peptide synthesis:

Adenylation (A) domain: This domain is responsible for substrate recognition and activation. It selects L-cysteine from the cellular pool and activates it as an aminoacyl-adenylate at the expense of ATP. nih.govresearchgate.net

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): The activated cysteine is then covalently tethered as a thioester to the phosphopantetheine arm of the T domain. nih.govresearchgate.net

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the two cysteine precursors, which are held by T domains. nih.govresearchgate.net

Following the action of the core NRPS enzyme HolA, a series of tailoring enzymes, encoded by holB-H, are presumed to catalyze the subsequent oxidative and cyclization reactions needed to form the final bicyclic pyrrothine structure. rsc.orgresearchgate.net

Enzymatic Ligation and Hybrid Molecule Formation

The final step in thiomarinol biosynthesis is the covalent joining of the two major fragments: the PKS/FAS-derived marinolic acid and the NRPS-derived pyrrothine. This ligation occurs via the formation of an amide bond between the carboxylic acid of the 8-hydroxyoctanoic acid side-chain and the primary amine of the pyrrothine moiety. nih.govnih.gov

Initial analysis suggested that a single enzyme, TmlU, homologous to amide ligases, was solely responsible for this coupling. rsc.org However, detailed biochemical studies revealed a more sophisticated two-step enzymatic process involving both TmlU and another enzyme, HolE. nih.govnih.gov

Activation by TmlU: TmlU functions as a substrate-selective ATP-dependent CoA ligase. It specifically recognizes and activates the completed marinolic acid molecule by attaching it to Coenzyme A, forming a marinoyl-CoA thioester. This activation step is essential for the subsequent reaction. nih.govnih.gov

Amide Bond Formation by HolE: The activated marinoyl-CoA thioester is then the substrate for HolE, which is an N-acyltransferase. nih.govwhiterose.ac.uk HolE catalyzes the final transfer of the marinoyl group from CoA to the amino group of the pyrrothine moiety, forming the stable amide linkage and completing the synthesis of the hybrid antibiotic. nih.gov

Kinetic analysis has shown that TmlU is highly selective for complex acyl acids like marinolic acid, whereas HolE is more promiscuous and can accept a wider range of acyl-CoA and amine substrates. nih.govnih.gov This two-enzyme strategy represents a novel and efficient method for nature to converge two distinct biosynthetic pathways to create a potent hybrid molecule. nih.govunc.edu

Characterization of Key Ligation Enzymes (e.g., TmlU, HolE)

Central to the synthesis of thiomarinol is the crucial final step: the joining of the marinolic acid and holothin (a pyrrothine precursor) moieties. This is not accomplished by a single enzyme, but by a two-enzyme system involving TmlU and HolE. nih.gov

Initially, TmlU was presumed to be a standalone amide ligase. However, detailed biochemical studies have redefined its role. TmlU functions as an ATP-dependent acyl-CoA ligase. nih.govnih.gov It specifically activates the free carboxylic acid of marinolic acid by attaching it to coenzyme A (CoA), forming a marinoyl-CoA thioester intermediate. core.ac.uknih.gov This activation is a prerequisite for the subsequent amidation. TmlU displays a preference for complex acyl acid substrates like marinolic acid and its analogue, pseudomonic acid. nih.govmdpi.com

Following the activation step, the GCN5-related N-acetyltransferase (GNAT) superfamily enzyme, HolE, catalyzes the amide bond formation. nih.gov HolE acts as an acyl-CoA-dependent acyltransferase, transferring the marinoyl group from the CoA thioester to the primary amine of the holothin core. core.ac.uknih.gov Unlike the selective TmlU, HolE is notably promiscuous, capable of accepting a wide array of acyl-CoA donors and amine substrates, a feature that has been exploited for the mutasynthesis of novel thiomarinol analogues. rsc.orgnih.govmdpi.com

Table 1: Functions of Key Ligation Enzymes in Thiomarinol Biosynthesis

Enzyme Homologue Enzyme Class Specific Function Substrate(s) Product
TmlU MupU (mupirocin pathway) Acyl-CoA Ligase Activates marinolic acid by forming a thioester bond with Coenzyme A. nih.govnih.gov Marinolic acid, ATP, CoA Marinoyl-CoA, AMP, PPi
HolE HolE (holomycin pathway) Acyltransferase (GNAT) Catalyzes the transfer of the marinoyl group from marinoyl-CoA to holothin, forming the final amide bond. core.ac.uknih.gov Marinoyl-CoA, Holothin Thiomarinol, CoA

Mechanistic Studies of Amide Bond Formation

The mechanism for forging the amide linkage in thiomarinol is a distinct, two-step tailoring process that occurs after the two major fragments, marinolic acid and holothin, are synthesized and released from their respective PKS and NRPS assembly lines. nih.gov

The process begins with the TmlU-catalyzed adenylation of marinolic acid's carboxylate group, followed by the attachment of Coenzyme A to create the high-energy marinoyl-CoA thioester. nih.govnih.gov In vitro assays confirm this sequence; in the absence of TmlU or ATP, no product is formed. nih.gov

The second step involves the HolE-catalyzed nucleophilic attack by the amine group of holothin on the carbonyl carbon of the marinoyl-CoA thioester. nih.gov This results in the formation of the stable amide bond that characterizes the thiomarinol structure and the release of free Coenzyme A. nih.gov The critical role of HolE was demonstrated in experiments where its omission led to the consumption of the marinolic acid substrate and the accumulation of the marinoyl-CoA adduct, but not the final thiomarinol product. nih.gov This discrete, two-enzyme "off-line" tailoring mechanism contrasts with canonical hybrid PKS/NRPS systems where amide bond formation is typically handled by a condensation (C) domain integrated directly into the megasynthase assembly line. nih.gov

Investigating Biosynthetic Intermediates and Pathway Elucidation

Understanding the complete biosynthetic pathway of thiomarinol has been achieved through a combination of genetic engineering, isotopic labeling, and biochemical analysis of the enzymes involved.

Genetic Manipulation and Mutant Strain Generation for Pathway Analysis

The generation of targeted mutant strains of the producing organism, Pseudoalteromonas sp. SANK 73390, has been instrumental in dissecting the thiomarinol biosynthetic pathway. plos.org Although genetic manipulation of this marine bacterium has proven challenging, several key mutants have been created and analyzed. core.ac.ukrsc.org

NRPS Knockout (ΔNRPS): A mutant with an inactivated non-ribosomal peptide synthetase (NRPS) gene (holA) was unable to produce the pyrrothine moiety. This strain accumulated and secreted marinolic acid, confirming that the PKS pathway for marinolic acid synthesis is independent of the NRPS pathway. rsc.orgplos.org

PKS Knockout (KS⁻): Conversely, a mutant with a deactivated ketosynthase (KS) domain in the polyketide synthase machinery could not produce marinolic acid. This strain produced a series of acyl-pyrrothines known as xenorhabdins, indicating that the pyrrothine moiety was being attached to other available fatty acids in the cell. rsc.orgcore.ac.ukplos.org

TmlU Knockout (ΔtmlU): Deletion of the tmlU gene blocked the final ligation step. This mutant strain produced both marinolic acid and various acyl-pyrrothines but no thiomarinol, definitively proving the essential role of TmlU in coupling the two precursors. rsc.orgplos.org

TmlF Knockout (ΔtmlF): Deletion of tmlF, which encodes a putative 7-ketoreductase homologous to MupF from the mupirocin pathway, led to the isolation of nine novel thiomarinol derivatives. core.ac.uk These intermediates provided significant insights into the late-stage tailoring steps of the tetrahydropyran (THP) ring, revealing a sequence of events similar to that in mupirocin biosynthesis. core.ac.uk

Table 2: Metabolites from Genetically Modified Pseudoalteromonas sp. SANK 73390 Strains

Mutant Strain Inactivated Gene/Domain Key Metabolites Produced Pathway Insight
KS⁻ Ketosynthase (PKS) Acyl-pyrrothines (Xenorhabdins) core.ac.ukplos.org Pyrrothine biosynthesis is independent and can ligate to other available acyl donors.
ΔNRPS holA (NRPS) Marinolic Acid rsc.orgplos.org Marinolic acid biosynthesis is independent of the pyrrothine pathway.
ΔtmlU tmlU (Ligation) Marinolic Acid, Acyl-pyrrothines rsc.orgplos.org TmlU is essential for the final amide bond formation between marinolic acid and pyrrothine.
ΔtmlF tmlF (THP ring tailoring) Novel thiomarinol intermediates (e.g., 8-hydroxy-thiomarinol C) core.ac.uk Elucidated late-stage oxidation and reduction steps in the formation of the THP ring.

Stable Isotope Labeling Studies for Precursor Incorporation

Feeding studies using stable isotope-labeled precursors have been crucial for mapping the origins of the atoms within the thiomarinol molecule. rsc.org These experiments have confirmed the hybrid nature of the compound and revealed unusual aspects of its assembly.

Polyketide Backbone: Feeding with [¹³C]-labeled acetates resulted in a regular incorporation pattern into the C1–C14 polyketide-derived fragment of marinolic acid. rsc.org

Pyrrothine Core: The administration of [2-¹³C]cystine led to high levels of ¹³C incorporation at the C2'' and C4'' positions of the pyrrothine moiety, confirming it is assembled from two molecules of cysteine via an NRPS-mediated pathway. rsc.org

Fatty Acid Side Chain: The origin of the 8-hydroxyoctanoic acid side chain was a key discovery. Unlike the 9-hydroxynonanoic acid in mupirocin, which uses a 3-hydroxypropionate (B73278) starter, thiomarinol's side chain is built from a C4 precursor. rsc.orgresearchgate.net Feeding experiments with [2,3-¹³C₂]-4-hydroxybutyrate and [2,3-¹³C₂]succinate showed intact incorporation into the C6' and C7' positions, demonstrating that the starter unit is 4-hydroxybutyrate, likely derived from the reduction of succinate. rsc.orgresearchgate.net

Methyl Groups: The use of [methyl-¹³C]-methionine confirmed S-adenosyl methionine (SAM) as the donor for the methyl groups in the molecule. rsc.org

Biochemical Characterization of Pathway Enzymes

Beyond genetic studies, the in vitro biochemical characterization of individual enzymes has provided a detailed mechanistic understanding of key biosynthetic steps. unc.edu The most significant work has focused on the terminal ligation enzymes, TmlU and HolE. nih.govmdpi.com Recombinant expression and purification of these enzymes allowed for assays that confirmed TmlU's function as a CoA ligase and HolE's as an acyltransferase. nih.govnih.gov These studies also established the substrate promiscuity of HolE and the relative selectivity of TmlU. mdpi.com

In addition, enzymes involved in forming the tetrahydropyran (THP) ring have been investigated. For instance, TmlZ, a putative dehydratase, was expressed and shown to be functionally cross-compatible with its homologue MupW from the mupirocin pathway, indicating a shared mechanism for THP ring formation despite originating from different marine and terrestrial bacteria. rsc.org

Evolutionary Insights into Biosynthetic Hybridity

The existence of thiomarinol provides a compelling snapshot of natural product evolution. It is a quintessential "hybrid" antibiotic, merging two distinct molecular scaffolds—the polyketide-based pseudomonic acid and the NRPS-derived dithiolopyrrolone—that exist as separate antibiotics in other organisms. acs.orgresearchgate.net The thiomarinol gene cluster is a clear example of horizontal gene transfer and pathway fusion, containing blocks of genes homologous to both the mup cluster from the terrestrial bacterium Pseudomonas fluorescens and the hol cluster from Streptomyces clavuligerus. plos.orgmdpi.com

The mechanism of hybridity in thiomarinol biosynthesis represents a sophisticated evolutionary strategy. Instead of relying on integrated assembly-line domains, the pathway evolved a pair of discrete tailoring enzymes (TmlU and HolE) to couple the two finished precursors. nih.gov This "off-line" approach may offer greater modularity and evolutionary flexibility. It has been suggested that the thiomarinol pathway is a more evolutionarily advanced system than the mupirocin pathway. nih.gov In the tml cluster, certain functions appear to have been integrated into the larger PKS enzymes, while the mup cluster relies on several standalone tailoring enzymes (e.g., MupU, MupV, MacpE) that are absent in the tml cluster. core.ac.uknih.gov This streamlining may have freed TmlU (the MupU homologue) to be repurposed for its crucial role in the final ligation, facilitated by the promiscuous acyltransferase HolE, creating a branch point for generating molecular diversity. nih.gov The functional compatibility of enzymes between the mup and tml pathways, demonstrated by expressing tml genes in P. fluorescens, further underscores their close evolutionary relationship and the potential for creating engineered hybrid pathways. rsc.orgrsc.org

Mechanisms of Biological Action at the Molecular and Cellular Levels

Target Identification and Characterization: Isoleucyl-tRNA Synthetase (IleRS) Inhibition

The primary molecular target of thiomarinol (B140439) C is isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis in bacteria. nih.govnih.govacs.org IleRS is responsible for the crucial step of attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA), a process vital for the incorporation of isoleucine into newly forming proteins. portlandpress.com By inhibiting IleRS, thiomarinol C effectively halts protein production, leading to bacterial growth inhibition. portlandpress.com The identification of IleRS as the target was supported by chemical genomics screens, where a knockdown of the ileS gene, which codes for IleRS, resulted in increased sensitivity to a synthetic analog of thiomarinol. nih.govacs.orgunc.edu

Research has demonstrated that thiomarinol exhibits an exceptionally high binding affinity for IleRS. nih.govnih.govacs.org Studies have reported that it binds to methicillin-resistant Staphylococcus aureus (MRSA) IleRS with a low femtomolar affinity. nih.govnih.govacs.org This interaction is significantly tighter than that of the well-known antibiotic mupirocin (B1676865). nih.govnih.govacs.org The binding of thiomarinol to IleRS is an exothermic event, indicating a favorable interaction, and it forms a very stable, inhibitory complex with the enzyme. nih.gov This tight binding is a key contributor to its potent antibacterial activity. nih.govplos.org

Binding Affinity of Thiomarinol A to MRSA IleRS

CompoundTarget EnzymeBinding Affinity (Kd)Inhibition Constant (Ki)Reference
Thiomarinol AMRSA IleRSLow FemtomolarPicomolar nih.govnih.govacs.org
MupirocinMRSA IleRSNanomolarNanomolar nih.gov

Thiomarinol's structure contains a moiety that is a close analog of pseudomonic acid A (the primary component of mupirocin). nih.gov However, thiomarinol is significantly more potent than mupirocin against mupirocin-sensitive MRSA, in some cases over 100-fold more potent. nih.govnih.govacs.org Crucially, thiomarinol retains its effectiveness against strains of MRSA that have developed high-level resistance to mupirocin. nih.govnih.govacs.orgplos.org This ability to overcome mupirocin resistance is attributed to its much tighter binding to the IleRS enzyme, a bond estimated to be around 1600 times stronger than that of mupirocin. nih.govunc.eduacs.org While both compounds target the same enzyme, the hybrid nature of thiomarinol appears to confer a significant advantage in inhibitory power. nih.gov

Comparative Potency of Thiomarinol A and Mupirocin

CompoundActivity against Mupirocin-Sensitive MRSAActivity against Mupirocin-Resistant MRSAReference
Thiomarinol A>100-fold more potent than mupirocinRemains effective nih.govnih.govacs.org
MupirocinBaselineReduced or no activity nih.govplos.org

Binding Affinity Studies (e.g., Femtomolar Interactions)

Role of the Dithiolopyrrolone Moiety in Cellular Processes

The DTP moiety possesses metal-chelating properties. nih.govunc.edunih.gov Upon entering the bacterial cell, the disulfide bond in the DTP can be reduced, leading to a more active dithiol form. mdpi.comresearchgate.net This reduced form can chelate essential metal ions, particularly zinc (Zn2+). nih.govresearchgate.net By sequestering zinc, thiomarinol disrupts the homeostasis of this vital metal within the bacterial cell. nih.govresearchgate.net This disruption can inhibit the function of numerous zinc-dependent enzymes, which are critical for various cellular processes. nih.govresearchgate.netpnas.org This metal chelation is considered a central mechanism for the antimicrobial activities of DTPs. nih.gov

Historically, the DTP class of antibiotics, including compounds like holomycin (B130048) and thiolutin, were thought to inhibit bacterial RNA polymerase. mdpi.compnas.org However, more recent research suggests that this might not be the primary target. pnas.org While some studies observed inhibition of RNA synthesis in whole-cell assays, in vitro experiments with purified E. coli RNA polymerase showed only weak inhibition by reduced holomycin. pnas.org It has been proposed that the observed effects on transcription in eukaryotic cells might be an indirect consequence of inhibiting zinc-dependent transcription factors rather than a direct inhibition of the RNA polymerase enzyme itself. pnas.orgnih.gov The precise mechanism by which the DTP moiety might interfere with RNA synthesis is still under investigation. mdpi.com

Metal Chelation Properties and Metal Homeostasis Disruption (e.g., Zinc)

Investigations into Dual-Acting Mechanisms

The combination of IleRS inhibition and metal chelation constitutes a dual mode of action for thiomarinol. nih.govnih.govunc.eduacs.org This hybrid approach is believed to be key to its high potency and its ability to combat antibiotic resistance. nih.govnih.govacs.org The covalent linkage of the mupirocin-like moiety and the DTP is crucial; the two components acting in concert are significantly more effective than when they are administered as separate molecules. unc.edu This dual-acting mechanism allows thiomarinol to attack the bacterial cell on two fronts, making it more difficult for resistance to develop. nih.gov The DTP portion may also play a role in overcoming high-level mupirocin resistance by disrupting metal homeostasis, providing an alternative pathway for bacterial inhibition when the primary target, IleRS, is mutated. nih.gov

Synergistic Effects of Hybrid Components

This compound's remarkable efficacy stems from the synergistic action of its two core components: a pseudomonic acid analog and a dithiolopyrrolone moiety, which is structurally related to holothin. researchgate.netnih.gov This natural hybridization results in a molecule that is more potent than its individual constituents. nih.gov The pseudomonic acid portion of the molecule is known to inhibit isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis in bacteria. nih.govnih.gov Meanwhile, the dithiolopyrrolone component is believed to disrupt cellular processes through mechanisms like metal chelation, which interferes with the function of various metal-dependent enzymes, and potentially the inhibition of RNA synthesis. nih.govmdpi.comunc.edu

Contributions to Enhanced Efficacy and Broader Spectrum

The hybrid nature of this compound is a key contributor to its enhanced efficacy and its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govebi.ac.uk While pseudomonic acid A is primarily effective against Gram-positive bacteria, its hybridization in this compound extends its activity to include Gram-negative organisms. nih.govgoogle.com This broader spectrum is a direct result of the combined mechanisms of action.

The dithiolopyrrolone moiety appears to play a crucial role in overcoming the intrinsic resistance mechanisms of Gram-negative bacteria that typically render mupirocin (a mixture of pseudomonic acids) ineffective. nih.govacs.org Research indicates that the dithiolopyrrolone component facilitates the accumulation of the antibiotic within Gram-negative bacterial cells. acs.org This increased intracellular concentration allows the pseudomonic acid portion of the molecule to reach its target, IleRS, at effective levels. acs.org Consequently, this compound and its analogs demonstrate significantly more potent antibacterial activity than pseudomonic acid A alone. google.comgoogle.com This ability to circumvent the permeability barriers and efflux systems of Gram-negative bacteria is a significant advantage, showcasing the power of molecular hybridization in expanding the utility of existing antibiotic scaffolds. nih.govacs.org

Cellular Accumulation and Transport Studies in Bacterial Systems

The effectiveness of an antibiotic is not only determined by its ability to interact with its molecular target but also by its capacity to reach that target within the bacterial cell. This compound's unique structure plays a pivotal role in its cellular uptake and retention.

Influence of Structural Components on Intracellular Concentration

The structural features of this compound are critical for its accumulation within bacterial cells, particularly in Gram-negative bacteria which possess a formidable outer membrane barrier. nih.govacs.org Studies comparing thiomarinol A (a closely related analog) with mupirocin in Escherichia coli revealed that thiomarinol A accumulates to a significantly greater extent. nih.govacs.org This enhanced accumulation is largely attributed to the dithiolopyrrolone moiety. acs.org

Structure-activity relationship studies suggest that the dithiolopyrrolone component is a "privileged" moiety that improves the uptake of the mupirocin scaffold without negatively impacting its binding to IleRS. acs.org While increased hydrophobicity can be a general strategy to enhance intracellular accumulation of antibiotics, the specific chemical properties of the dithiolopyrrolone in thiomarinol appear to be key. acs.orgrsc.org It is hypothesized that this moiety may facilitate uptake through a different mechanism or improve retention within the cell, possibly by preventing the molecule from being effluxed. nih.gov

**Table 1: Comparative Accumulation of Antibiotics in *E. coli***

Compound Relative Intracellular Concentration Reference
Mupirocin Low nih.govacs.org
Thiomarinol A Significantly Higher than Mupirocin nih.govacs.org
Holomycin Moderate nih.gov

Overcoming Efflux Pump Mechanisms

Efflux pumps are a major defense mechanism in bacteria, actively expelling antibiotics from the cell and contributing to multidrug resistance. jabonline.innih.gov this compound and its analogs demonstrate an ability to overcome these efflux systems. nih.govacs.org In E. coli, while efflux contributes to the low efficacy of mupirocin, thiomarinol A's effectiveness is less affected by the primary efflux pump, AcrAB-TolC. nih.gov

Studies using E. coli mutants lacking the TolC component of the AcrAB-TolC efflux pump showed a dramatic increase in susceptibility to mupirocin. nih.gov In contrast, the activity of thiomarinol A was only modestly increased, and the activity of holomycin was unchanged, indicating that thiomarinol A is less susceptible to this major efflux system. nih.gov The dithiolopyrrolone moiety is thought to be instrumental in this evasion. nih.govacs.org By circumventing efflux, this compound can maintain a high enough intracellular concentration to exert its inhibitory effects, a crucial feature for its broad-spectrum activity. acs.org The development of efflux pump inhibitors (EPIs) is an active area of research to combat antibiotic resistance, and the natural ability of thiomarinol to bypass these pumps makes it a promising therapeutic lead. nih.govanr.frresearchgate.net

Studies on Biological Activities and Resistance Mechanisms

Analysis of Antimicrobial Spectrum and Potency

Thiomarinol (B140439) C exhibits notable antimicrobial activity against a range of both Gram-positive and Gram-negative bacteria. ebi.ac.ukmdpi.com Its efficacy, along with other thiomarinols, has been a subject of considerable research.

Activity against Gram-Positive Bacterial Species

Thiomarinols, including thiomarinol C, demonstrate pronounced activity against Gram-positive bacteria. mdpi.com Research has highlighted their particular effectiveness against Staphylococcus aureus. plos.org While this compound is slightly less active than its analogue, thiomarinol A, it still represents a significant antimicrobial agent. researchgate.net The primary mechanism of action for thiomarinols against these bacteria is the inhibition of isoleucyl-tRNA synthetase, an essential enzyme for protein synthesis. mdpi.combham.ac.uk This targeted action disrupts vital cellular processes, leading to the inhibition of bacterial growth.

Activity against Gram-Negative Bacterial Species

In addition to its effects on Gram-positive organisms, this compound also demonstrates activity against Gram-negative bacteria. ebi.ac.ukmdpi.com This broad-spectrum capability is a distinguishing feature of the thiomarinol family. rsc.org The hybrid structure of thiomarinols is thought to play a role in their ability to act against a wider range of bacteria than either of their constituent parts alone. nih.gov For instance, while mupirocin (B1676865) (a pseudomonic acid) is primarily effective against Gram-positive bacteria, the addition of the pyrrothine moiety in thiomarinols contributes to their activity against Gram-negative species like E. coli. nih.gov

Efficacy against Antibiotic-Resistant Pathogen Variants

A critical area of investigation for novel antibiotics is their effectiveness against drug-resistant pathogens. This compound and its analogues have shown promise in this regard, particularly against strains that have developed resistance to existing therapies.

Studies on Methicillin-Resistant Staphylococcus aureus (MRSA) Strains

Thiomarinols have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. mdpi.comrsc.org In fact, the activity of thiomarinols against MRSA is particularly noteworthy, with some studies reporting minimum inhibitory concentrations (MICs) of ≤ 0.01 μg/mL. mdpi.comresearchgate.net Thiomarinol A, a closely related compound, is over 100-fold more potent than mupirocin against mupirocin-sensitive MRSA. nih.gov The entire thiomarinol family, including this compound, is recognized for its pronounced anti-MRSA activity. mdpi.com

Activity against Mupirocin-Resistant Phenotypes

The emergence of mupirocin resistance presents a significant clinical challenge. Research indicates that thiomarinols can be effective against mupirocin-resistant strains of S. aureus. researchgate.net Bioassays have shown that thiomarinol can inhibit the growth of MRSA that has acquired high-level resistance to mupirocin. plos.org Although the potency may be reduced compared to its effect on sensitive strains, thiomarinol retains activity against both low-level and high-level mupirocin-resistant MRSA. nih.gov This suggests that the unique hybrid structure of thiomarinols may help to overcome common resistance mechanisms. nih.gov

Effectiveness against Vancomycin-Resistant Enterococci (VRE)

Vancomycin-resistant enterococci (VRE) are another group of challenging, antibiotic-resistant pathogens. researchgate.netnih.gov Some research has indicated that compounds with structural similarities to components of thiomarinols have shown activity against VRE. mdpi.com For example, platensimycin, which shares a mode of action targeting fatty acid biosynthesis, has been shown to be effective against VRE. mdpi.com While direct and extensive studies focusing solely on this compound against VRE are less common in the provided search results, the broader class of compounds to which it belongs has shown potential in combating these resistant organisms. mdpi.comresearchgate.net

Table 1: Antimicrobial Activity of this compound and Related Compounds

Compound/Class Target Organism Activity/Potency Reference(s)
This compound Gram-positive bacteria Active ebi.ac.ukresearchgate.net
This compound Gram-negative bacteria Active ebi.ac.ukmdpi.com
Thiomarinols MRSA Potent activity, MICs ≤ 0.01 μg/mL mdpi.comresearchgate.net
Thiomarinol A Mupirocin-sensitive MRSA >100-fold more potent than mupirocin nih.gov
Thiomarinol Mupirocin-resistant MRSA Retains activity plos.orgnih.govresearchgate.net
Thiomarinol Analogs VRE Potential efficacy mdpi.com

Investigations into the Development of Bacterial Resistance

A critical aspect of evaluating any new antimicrobial agent is its propensity for resistance development. Studies on thiomarinol have shown promising results in this regard, suggesting a lower tendency for bacteria to develop resistance compared to its parent compounds.

Research has demonstrated that MRSA develops resistance to thiomarinol A to a significantly lesser degree than it does to mupirocin. nih.govacs.org In laboratory studies involving serial passage of MRSA, mutants that arose showed only a 5- to 10-fold increase in resistance to thiomarinol. nih.gov Crucially, these thiomarinol-resistant mutants remained sensitive to the parent compound, mupirocin. nih.gov This contrasts with the more rapid and high-level resistance often observed with mupirocin monotherapy, which can arise from mutations in the native target enzyme or the acquisition of a plasmid-borne resistant enzyme variant. nih.govportlandpress.com

The hybrid structure of thiomarinol is essential for this reduced resistance profile. nih.gov The covalent linkage of the two antimicrobial components, the mupirocin analogue and the dithiolopyrrolone (DTP) moiety, is required for the significantly increased efficacy and appears to help curtail the rise of resistance. nih.gov

The reduced rate of resistance development towards thiomarinol is attributed to its dual mode of action. nih.gov this compound is a hybrid molecule composed of pseudomonic acid C and the dithiolopyrrolone antibiotic holomycin (B130048). nih.govacs.org This structure allows it to engage multiple biological targets.

Inhibition of Isoleucyl-tRNA Synthetase (IleRS): Like its parent compound mupirocin, thiomarinol targets and inhibits IleRS, an essential enzyme for protein synthesis. nih.govportlandpress.com Thiomarinol A binds to IleRS with femtomolar affinity, which is approximately 1600 times tighter than mupirocin's binding. nih.gov This exceptionally tight binding makes it more difficult for resistance-conferring mutations in the target enzyme to be effective.

Metal Chelation: The dithiolopyrrolone (DTP) portion of the molecule, derived from holothin, acts as a metal chelator. nih.gov This component is believed to disrupt metal homeostasis within the bacterial cell, possibly by chelating zinc. nih.gov Evidence supports that thiomarinol A can chelate zinc and that its inhibitory effect on MRSA involves reducing zinc availability. nih.gov This secondary mechanism becomes particularly important in overcoming high-level mupirocin resistance. nih.gov

This dual-action strategy means that for a bacterium to develop resistance, it would likely need to acquire mutations to overcome both mechanisms simultaneously, a much rarer event than overcoming a single mode of action. Furthermore, studies in Escherichia coli show that thiomarinol A can overcome the intrinsic resistance mechanisms, such as outer membrane impermeability and efflux pumps, that render mupirocin ineffective against Gram-negative bacteria. nih.gov Thiomarinol A accumulates to a much greater extent within E. coli than mupirocin, contributing to its broad-spectrum activity. nih.gov

Comparative Resistance Studies with Parent Compounds

Exploration of Other Biological Activities

Beyond their potent antibacterial properties, derivatives of the chemical classes to which thiomarinol belongs have been investigated for other bioactivities.

The dithiolopyrrolone class of compounds, which forms a core part of the thiomarinol structure, is known for a range of biological activities, including antifungal action. mdpi.comresearchgate.net Thiolutin, a representative dithiolopyrrolone, has been found to be active against various pathogenic fungi. mdpi.comresearchgate.net However, this activity is not universal across all derivatives, as some have been shown to lack antifungal properties. mdpi.com

Studies on compounds isolated from Pseudoalteromonas species, the same genus of marine bacteria that produces thiomarinols, have also revealed antifungal potential. mdpi.comasm.org For instance, some metabolites produced by these bacteria demonstrated activity against fungi such as Candida albicans. asm.org While specific studies focusing solely on the antifungal activity of this compound are limited, the known properties of its constituent chemical class suggest a potential avenue for future investigation.

The dithiolopyrrolone family of natural products has also been noted for its activity against protozoa. mdpi.com Some related compounds have shown weak to moderate antiprotozoal activity against parasites such as Trypanosoma cruzi, Plasmodium falciparum, and Trypanosoma brucei rhodesiense. rsc.org Other natural products containing similar structural motifs, like griseusin, have also been reported to possess antiprotozoal activities. chemrxiv.org As with antifungal research, direct and extensive investigation into the antiprotozoal effects of this compound itself is not widely documented, but the bioactivity of its parent chemical family indicates a potential for such properties.

Antitumor Activity Research (General Dithiolopyrrolone Class)

The dithiolopyrrolones, a class of natural products characterized by a unique disulfide-containing bicyclic core, have garnered significant interest for their potential therapeutic applications beyond their well-documented antimicrobial effects. nih.govoup.commdpi.com Initially isolated from various bacteria, including Streptomyces species, these compounds are now recognized for their promising anticancer and antitumor properties. oup.comnih.govresearchgate.net Research has demonstrated that this class of antibiotics exhibits potent and selective activity against several human cancer cell lines. nih.govoup.comnih.govrsc.org Key members of this family, such as thiolutin, aureothricin, and holomycin, have been the focus of studies investigating these cytotoxic effects. nih.govmdpi.com

Investigations into the anticancer capabilities of dithiolopyrrolones have revealed strong activity against various human cancer cell lines. google.com Notably, these compounds have been shown to inhibit the growth of the HT29 human colon cancer cell line, the HeLa cervical cancer cell line, and the MCF-7 breast cancer cell line. google.com The antitumor potential is considered a significant aspect of their biological profile, sparking renewed interest in this class of molecules that has been studied for over half a century. oup.comgoogle.com Some dithiolopyrrolone derivatives have shown particularly noteworthy antitumor activities, suggesting the potential for this scaffold in oncology research. mdpi.comresearchgate.net

The antitumor effects of dithiolopyrrolones are believed to be complex, with underlying molecular mechanisms that are not yet fully elucidated. nih.gov Early reports suggested that their mode of action could be linked to the inhibition of transcription. nih.gov More recent studies propose that their activity may stem from their function as "prochelators." nih.gov In this model, the compounds are activated within the reductive cellular environment, such as by glutathione, which reduces their critical disulfide bridge. nih.gov This activation enables them to chelate intracellular metal ions, particularly zinc (Zn2+), thereby disrupting the function of essential metalloenzymes and interfering with processes like RNA synthesis. nih.govacs.org

In addition to direct cytotoxicity, some dithiolopyrrolones exhibit antiangiogenic properties. A study screening low-molecular-weight natural products found that thiolutin, aureothricin, and thioaurin (B12648880) could inhibit the adhesion of human umbilical vein endothelial cells (HUVECs) to vitronectin. nih.gov Thiolutin was the most effective in this assay, with an IC₅₀ of 0.83 μM, indicating a potential mechanism for disrupting tumor blood vessel formation. nih.gov

Research Findings on Cytotoxic Activity

The following table summarizes the observed antitumor activities of the dithiolopyrrolone class against various cancer cell lines as reported in scientific literature.

Compound Class/Derivative Cancer Cell Line Cell Type Observed Activity Reference
Dithiolopyrrolones (General)HT-29Human Colon CancerStrong anticancer activity google.com
Dithiolopyrrolones (General)HeLaHuman Cervical CancerStrong anticancer activity google.com
Dithiolopyrrolones (General)MCF-7Human Breast CancerStrong anticancer activity, noted as especially useful against malignant mammary cells oup.comgoogle.com
ThiolutinHUVECsHuman Umbilical Vein Endothelial CellsInhibition of cell adhesion to vitronectin (IC₅₀ = 0.83 μM) nih.gov

Chemical Synthesis and Semisynthetic Strategies

Synthetic Approaches to Thiomarinol (B140439) C and its Analogues

The total synthesis of thiomarinol C and its components presents a considerable challenge due to its stereochemical complexity and the instability of some of its precursors. Researchers have developed various strategies to address these issues, often employing a modular approach that allows for the separate synthesis of the key fragments followed by their strategic coupling.

The total synthesis of this compound is a complex undertaking that requires precise control over stereochemistry. A key feature of its marinolic acid component is a 2,3,4,5-tetrasubstituted tetrahydropyran (B127337) core. lookchem.com A notable strategy for the construction of this core is the intramolecular oxy-Michael (IMOM) reaction. This approach has been used to efficiently and with high diastereoselectivity create the C3–C10 segment of thiomarinols. lookchem.com The IMOM reaction of an epoxy hydroxy Z-enoate under basic or high-pressure conditions has proven effective in forming the tetrasubstituted tetrahydropyran ring structure. lookchem.com

Another convergent strategy focuses on creating the C1–C14 fragment common to marinolic acids, mupirocins, and pseudomonic acids. This approach has been successfully applied to the total synthesis of pseudomonic acid methyl monate C. researchgate.net Key reactions in this strategy include the Achmatowicz rearrangement, Johnson-Claisen rearrangement, Julia-Kocienski olefination, and Horner-Wadsworth-Emmons olefination. researchgate.net

A modular or convergent synthesis approach is highly advantageous for a hybrid molecule like this compound. This strategy involves the independent synthesis of the dithiolopyrrolone (DTP) and marinolic acid fragments, which are then coupled to form the final product. This approach offers flexibility for creating a library of analogues by combining different variations of each fragment.

The biosynthesis of the DTP core has been a subject of study, and the genes responsible for its production have been identified. nih.gov For synthetic purposes, holothin, the DTP component of thiomarinol, is unstable. Therefore, its more stable N-acetylated counterpart, holomycin (B130048), is often synthesized instead. nih.gov

The synthesis of the marinolic acid fragment, which is structurally similar to pseudomonic acids, has also been a focus of research. researchgate.net The ability to synthesize these fragments allows for the creation of novel thiomarinol analogues. For instance, a ΔtmpD mutant of the thiomarinol-producing bacterium, which is deficient in the production of the marinolic acid portion, was able to incorporate exogenously supplied pseudomonic acid A to generate a new hybrid molecule. nih.gov Similarly, a ΔholA mutant, unable to produce the DTP moiety, could incorporate other amine-containing molecules to create new thiomarinol-like compounds. nih.gov

Total Synthesis Strategies for the Hybrid Structure

Design and Synthesis of Novel this compound Analogues

The creation of novel this compound analogues is driven by the desire to improve its antimicrobial activity, broaden its spectrum, and overcome potential resistance mechanisms. This involves both rational design principles and the exploration of new hybrid structures.

Rational drug design is a process that leverages the understanding of a drug's biological target to create more effective or specific molecules. dokumen.pub This iterative process involves identifying a target, determining its structure, and then designing a molecule that interacts with it in a desired way. dokumen.pubdrugdesign.org

For this compound, a key target is isoleucyl-tRNA synthetase (IleRS). acs.org The design of new analogues can be guided by the goal of enhancing the interaction with this enzyme. The "pseudo-natural product" concept is one such design strategy, which involves combining fragments of natural products in novel ways to explore new areas of biologically relevant chemical space. nih.gov This can lead to the creation of scaffolds that retain the biological relevance of natural products but are not accessible through known biosynthetic pathways. nih.gov

A prime example of a rationally designed thiomarinol analogue is pseudomonyl C holothinamide (PAC-holo). nih.gov This synthetic hybrid combines holothin with pseudomonic acid C, which is structurally very similar to marinolic acid A. nih.gov PAC-holo differs from thiomarinol by having an extra methylene (B1212753) group in the linker region and lacking a hydroxyl group at the C-4 position. nih.gov Despite these differences, PAC-holo demonstrates potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The creation of such hybrids allows for the investigation of the roles of different structural components. By replacing the dithiolopyrrolone moiety of thiomarinol A with other functional groups, researchers have studied the importance of this part of the molecule for its activity. nih.gov These studies have highlighted that while accumulation of the antibiotic within the bacterial cell is necessary, it is not the sole determinant of its activity. nih.gov

Rational Design Principles for Structural Modification

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net For this compound, SAR studies have provided valuable insights into the functional importance of its different components.

SAR studies on thiomarinol A have involved replacing the dithiolopyrrolone moiety with various other chemical groups to probe the importance of its charge, shape, and metal-chelating properties. nih.gov These modifications included substituting the dithiolopyrrolone with an amide, dithiolane, lactone, catechol, amine, or pyrithione. nih.gov The results of these studies indicated that the dithiolopyrrolone is a "privileged" moiety, meaning it is particularly important for enhancing both the accumulation and the antibiotic activity of the mupirocin-like scaffold. nih.gov While some other modifications led to increased accumulation of the molecule in E. coli, they did not translate into a significant improvement in antibiotic activity, underscoring the unique contribution of the dithiolopyrrolone group. nih.gov

These studies emphasize that the potent activity of thiomarinol is a result of the synergistic combination of its two constituent parts, and that simple replacement of one part does not necessarily lead to a similarly active compound. acs.org

Impact of Functional Group Modifications on Biological Activities

Modifications to the functional groups on both the polyketide and the dithiolopyrrolone moieties of thiomarinols have profound effects on their biological activity. Structure-activity relationship studies have revealed that while the core scaffold is essential, specific functional groups are critical for potent antimicrobial action.

The dithiolopyrrolone group is a key determinant of the broad-spectrum activity of thiomarinols. nih.gov Studies involving the synthesis of thiomarinol A analogues, where the dithiolopyrrolone was replaced with other moieties such as dithiolane, catechol, or an amine, showed that these modifications could significantly increase the accumulation of the compound within Gram-negative bacteria like E. coli. nih.gov However, this increased accumulation did not consistently translate to a dramatic improvement in antibiotic activity, highlighting that the specific structure of the dithiolopyrrolone is crucial for its potent bioactivity, which may involve mechanisms beyond simple cell entry. nih.gov

On the pseudomonic acid portion of the molecule, hydroxylations play a significant role. For instance, the presence of an 8-hydroxy group on the tetrahydropyran (THP) ring appears to inhibit subsequent 4-hydroxylation, a reaction catalyzed by a specific hydroxylase from the thiomarinol biosynthetic pathway. researchgate.netcore.ac.uk this compound lacks the 4-hydroxyl group present in thiomarinol A. researchgate.net Analogs that lack the C8 hydroxyl group are processed differently by the biosynthetic enzymes. researchgate.net The potency of thiomarinol hybrids is significantly greater than their individual components. Thiomarinol A and a synthetic analog, PAC-holo, demonstrated MIC values of 0.002 µM against MRSA, over 125 times more potent than mupirocin (B1676865) (0.25 µM) or holomycin (2.5 µM). nih.gov

Compound/AnalogModificationKey FindingReference
Thiomarinol A Analogues Dithiolopyrrolone replaced with dithiolane, catechol, amine, etc.Increased accumulation in E. coli but did not dramatically improve antibiotic activity. nih.gov
PAC-holo Synthetic analog of Thiomarinol A with an extra methylene in the linker and no C4-hydroxyl.Exhibited potent inhibitory activity against MRSA (MIC 0.002 µM), comparable to Thiomarinol A. nih.gov
4-hydroxylated PA-A Addition of a hydroxyl group at the C4 position of Pseudomonic Acid A.Generated by expressing the tmuB hydroxylase from the thiomarinol pathway in the mupirocin producer. nih.gov
This compound vs. A Lacks the C4-hydroxyl group present in Thiomarinol A.The 4-hydroxylase enzyme is sensitive to other substitutions on the core structure. researchgate.net

Influence of Linker Length and Connectivity on Target Binding

This compound is a hybrid antibiotic where a marinolic acid moiety and a holothin core are joined via an amide bond to an 8-hydroxyoctanoic acid linker. nih.govresearchgate.net The nature of this linker—its length, flexibility, and connectivity—is critical for how the molecule orients itself to bind to its biological targets, most notably the isoleucyl-tRNA synthetase (IleRS). nih.govmdpi.com

Research on other heterodimeric antibiotics has established that an optimal linker length is often required for maximal potency, allowing both pharmacophores to engage their respective binding sites simultaneously. future-science.com In the context of thiomarinols, the linker derived from 8-hydroxyoctanoic acid appears to be well-honed by nature for potent activity. nih.govacs.org

A study comparing the binding affinity of thiomarinol A with a synthetic analog (PAC-holo), which has a linker that is one carbon longer, provides insight into this relationship. nih.gov Using circular dichroism thermal melts, it was found that thiomarinol A stabilized the IleRS enzyme significantly more than mupirocin. The melting temperature (Tm) of IleRS bound to thiomarinol A was approximately 10°C higher than when bound to PAC-holo, suggesting a considerably tighter or more stable interaction for the natural linker length. nih.gov This indicates that even small changes in the linker can have a substantial impact on the stability of the antibiotic-target complex. nih.gov The precise connectivity, an ester bond to the monic acid core and an amide bond to the pyrrothine, is established by the tailoring enzymes in the biosynthetic pathway and is essential for creating the final potent molecule. nih.gov

CompoundLinker FeatureTarget Binding FindingReference
Thiomarinol A Natural 8-hydroxyoctanoic acid linkerInduces a 31°C increase in the melting temperature (Tm) of IleRS, indicating very tight binding. nih.gov
PAC-holo Synthetic linker, one methylene group longer than Thiomarinol A's linkerInduces a smaller, though still significant, increase in the Tm of IleRS compared to Thiomarinol A. nih.gov
General Heterodimers Varying alkyl linker lengths (n=6 optimal in one study)Linker length is a critical parameter for achieving high-affinity binding to RNA targets. future-science.com

Combinatorial Biosynthesis and Bioengineering for Analog Generation

Advances in synthetic biology and genetic engineering have opened up powerful avenues for generating novel thiomarinol analogs. By manipulating the biosynthetic gene cluster, researchers can create "unnatural" products with potentially improved properties. rsc.org

Heterologous Expression of Thiomarinol Biosynthetic Genes

A key strategy for producing novel compounds and overcoming challenges in genetically manipulating the native producer is heterologous expression—transferring the biosynthetic genes into a more tractable host organism. Genetic engineering of the native producer, the marine bacterium Pseudoalteromonas sp. SANK 73390, has proven to be difficult. rsc.org

Researchers have successfully demonstrated that genes from the thiomarinol biosynthetic pathway can be functionally expressed in the soil bacterium Pseudomonas fluorescens, the producer of the related antibiotic mupirocin. rsc.orgrsc.org This work revealed that the enzymes responsible for the unusual tetrahydropyran (THP) ring formation in both pathways are cross-compatible. rsc.orgrsc.org This interoperability between genes from marine and terrestrial organisms provides a "plug-and-play" platform for engineering new hybrid antibiotics. rsc.org Similarly, the gene cluster responsible for the holomycin component has been heterologously expressed in Streptomyces albus, inducing the production of holomycin. researchgate.net

Gene Editing and Pathway Engineering for "Unnatural" Product Synthesis

Targeted gene editing within the thiomarinol biosynthetic gene cluster (tml) has been instrumental in elucidating the pathway and generating novel analogs. The tml cluster, located on a 97 kb plasmid, contains genes for the synthesis of the pseudomonic acid component, the pyrrothine moiety, and the enzymes that join them. mdpi.complos.orgrsc.org

By creating targeted knockouts of key genes, scientists can accumulate and isolate biosynthetic intermediates. For example:

A knockout of the polyketide synthase (PKS) genes abolishes marinolic acid production, leading to the accumulation of acyl pyrrothines. plos.org

A knockout of the non-ribosomal peptide synthetase (NRPS) gene prevents pyrrothine formation, resulting in the accumulation of marinolic acid. plos.org

Deleting the tmlU gene, which encodes a crucial ligase, results in the accumulation of both marinolic acid and acyl pyrrothines, as the final joining step is blocked. nih.govplos.org

This knowledge enables "mutasynthesis," where a blocked mutant is fed a synthetic or externally supplied precursor. Feeding mupirocin to a PKS-deficient mutant of Pseudoalteromonas resulted in the creation of a novel mupirocin-pyrrothine hybrid. researchgate.net Furthermore, pathway engineering by adding genes from one pathway to another has been successful. The gene for the 4-hydroxylase from the thiomarinol cluster (tmuB) was introduced into the mupirocin-producing P. fluorescens, resulting in the production of a new-to-nature 4-hydroxy-pseudomonic acid A. nih.gov These strategies demonstrate the flexibility of the biosynthetic machinery and its potential for creating diverse "unnatural" analogs. nih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of biological catalysts with the flexibility of chemical synthesis to create complex molecules like this compound. This approach leverages individual biosynthetic enzymes as powerful tools in a synthetic workflow.

The final step in thiomarinol biosynthesis, the coupling of the marinolic acid and holothin moieties, is a prime target for chemoenzymatic strategies. nih.gov This is not a single-step ligation but a two-enzyme process. First, the enzyme TmlU, a CoA ligase, activates the marinolic acid as its thioester. nih.gov Then, a second enzyme, the acyltransferase HolE, catalyzes the amide bond formation by transferring the activated marinolic acid onto the amine of holothin. nih.govnih.gov

The characterization of this TmlU/HolE enzyme pair opens the door to their use as engineering tools. nih.gov One could envision a process where various chemically synthesized carboxylic acids (analogs of marinolic acid) are activated by TmlU and then coupled to different amine-containing molecules (analogs of holothin) by the relatively promiscuous HolE enzyme. nih.gov This chemoenzymatic approach could enable the rapid generation of a library of new thiomarinol-inspired hybrid structures, complementing methods based purely on chemical synthesis or mutasynthesis. nih.govnih.gov

Ecological Role and Environmental Context

Environmental Niche of Thiomarinol-Producing Bacteria

The primary producer of thiomarinol (B140439) C is the marine bacterium Pseudoalteromonas rava SANK 73390, initially classified as Alteromonas rava. ebi.ac.uk This gram-negative bacterium is commonly found in marine environments, particularly associated with the surfaces of marine eukaryotes such as seaweeds and invertebrates. nih.govplos.org Members of the Pseudoalteromonas genus are ubiquitous in the marine environment and are recognized for their surface-associated lifestyle. plos.org

The environmental niche of these bacteria is characterized by intense competition for space and nutrients. plos.org They are often part of complex microbial communities known as biofilms, which form on both living and non-living marine surfaces. researchgate.netnih.gov The production of bioactive compounds like thiomarinols is a key strategy for survival and dominance within these competitive niches. mdpi.com The isolation of the SANK 73390 strain from seawater highlights its presence in the water column as well, suggesting a versatile existence in both planktonic and benthic or surface-associated states. mdpi.commdpi.com

The physical and chemical conditions of their marine habitat, such as salinity, temperature, and nutrient availability, influence the metabolic activity of these bacteria, including the production of secondary metabolites. rsc.org The discovery of the thiomarinol biosynthetic gene cluster on a plasmid suggests that this capability can be transferred horizontally, allowing for rapid adaptation to new environmental challenges. plos.org

Inter-species Interactions and Chemical Ecology in Marine Ecosystems

The production of thiomarinol C is deeply embedded in the chemical ecology of marine ecosystems, where chemical signaling and warfare are common. Secondary metabolites produced by marine bacteria are crucial for mediating interactions between different species. acs.org Thiomarinols, with their potent antibacterial properties, play a significant role in structuring microbial communities by inhibiting the growth of competing bacteria. plos.orgresearchgate.net

Pseudoalteromonas species are known to produce a variety of extracellular inhibitory compounds. researchgate.netnih.gov For instance, Pseudoalteromonas tunicata, a related species, produces an antibacterial protein (AlpP) that helps it outcompete other bacteria in biofilms. researchgate.netnih.gov The production of a broad-spectrum antibiotic like this compound provides a significant competitive advantage, allowing the producing bacterium to secure its niche on a host organism or surface. mdpi.com

These chemical interactions are not limited to bacteria. Pseudoalteromonas species have been shown to produce compounds that can influence the settlement of invertebrate larvae and the growth of algae. mdpi.com This indicates that the chemical arsenal (B13267) of these bacteria, including thiomarinols, can have far-reaching effects on the wider marine ecosystem, influencing the composition of both microbial and macro-organismal communities. The production of such compounds can be seen as a form of chemical defense for the host organism, which in turn provides a stable habitat for the bacteria in a mutualistic relationship. plos.org

Adaptive Advantages of Thiomarinol Production in Competitive Environments

The production of this compound and its congeners confers a significant adaptive advantage to Pseudoalteromonas rava in the highly competitive marine environment. The primary advantage is the ability to inhibit the growth of a wide range of other bacteria, including both Gram-positive and Gram-negative species. ebi.ac.ukresearchgate.net This antimicrobial activity is crucial for competing for limited resources such as space and nutrients on marine surfaces. plos.org

The hybrid nature of thiomarinols, combining elements of pseudomonic acid and a pyrrothine moiety, results in a molecule with enhanced potency. plos.orgacs.org This increased potency may allow the producing organism to overcome the resistance mechanisms of competing bacteria. plos.org The presence of the thiomarinol biosynthetic genes on a plasmid is another adaptive feature, as it allows for the potential transfer of this competitive advantage to other bacteria through horizontal gene transfer. plos.org

Furthermore, the production of a suite of related compounds (thiomarinols A-G) may be an evolutionary strategy to combat the development of resistance. rsc.org By producing multiple variants of the antibiotic, the bacterium increases the likelihood that at least one of them will be effective against a given competitor. This chemical diversity is a hallmark of successful secondary metabolite producers in competitive environments.

Marine Bioprospecting and Microbial Diversity for Novel Compounds

The discovery of this compound is a direct result of marine bioprospecting, the exploration of marine biodiversity for new sources of valuable chemicals and drugs. The marine environment, with its vast and largely untapped microbial diversity, is considered a promising frontier for the discovery of novel bioactive compounds. nih.govcmfri.org.in The unique conditions of marine ecosystems, such as high pressure, low temperatures, and unique chemical compositions, have driven the evolution of unique metabolic pathways in marine microorganisms, leading to the production of structurally novel secondary metabolites. cmfri.org.in

The isolation of Pseudoalteromonas rava SANK 73390 and the subsequent characterization of the thiomarinols exemplify the success of screening marine bacteria for antimicrobial activity. mdpi.comresearchgate.net The thiomarinol family of compounds, with their potent and broad-spectrum activity, represents a significant finding in the search for new antibiotics, particularly those effective against resistant pathogens. researchgate.net

The ongoing exploration of marine microbial diversity continues to yield new natural products with a wide range of biological activities. nih.gov Techniques such as genome mining are now being used to identify biosynthetic gene clusters that may produce novel compounds, even if they are not expressed under standard laboratory conditions. researchgate.net The study of this compound and its producing organism underscores the immense potential of marine microbes as a source of new medicines and biotechnological tools. dtu.dk

Future Research Directions and Methodological Advances

Elucidation of Remaining Biosynthetic Ambiguities

The biosynthesis of the thiomarinol (B140439) family, including thiomarinol C, is orchestrated by a complex hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system encoded on a large plasmid, pTML1. mdpi.comnih.govnih.gov While the general framework of the pathway is understood—involving the separate synthesis of a marinolic acid moiety and a pyrrothine core followed by their condensation—several specific steps remain ambiguous. researchgate.netnih.gov

Future research should focus on several unresolved questions:

Fatty Acid Moiety Formation: The precise mechanisms governing the formation of the 8-hydroxyoctanoic acid side chain in thiomarinols are not fully resolved. researchgate.netnih.govresearchgate.net While it is known to derive from a 4-hydroxybutyrate starter unit, the specific enzymatic control of chain length and hydroxylation patterns warrants further investigation. researchgate.netresearchgate.netscispace.com

Late-Stage Tailoring Steps: The exact sequence and timing of the final tailoring reactions, such as hydroxylations and the formation of the tetrahydropyran (B127337) ring found in the marinolic acid portion, are not completely clear. core.ac.ukrsc.org The absence of certain genes in the thiomarinol cluster that are present in the related mupirocin (B1676865) cluster suggests that some tailoring steps may occur on the multifunctional TmpB protein, a hypothesis that requires experimental validation. rsc.orgplos.org

Regulatory Mechanisms: The regulatory networks governing the expression of the thiomarinol biosynthetic gene cluster are largely unknown. Investigating the role of putative transcriptional regulators identified within the pTML1 plasmid could provide insights into how the production of this compound is controlled, potentially enabling strategies to enhance its yield. nih.gov

Advanced Structural Biology Approaches for Target-Ligand Interactions

Thiomarinols exhibit potent antibacterial activity, in part by inhibiting isoleucyl-tRNA synthetase (IleRS), a crucial enzyme for protein synthesis. acs.orgnih.gov Thiomarinol A has been shown to bind to MRSA IleRS with an affinity 1600 times tighter than mupirocin. nih.govunc.edu The dithiolopyrrolone moiety also contributes a second mechanism of action through metal chelation. unc.edunih.gov

To fully exploit these properties, detailed structural information is paramount. Future efforts should include:

High-Resolution Structural Studies: Obtaining high-resolution crystal structures or cryo-electron microscopy (cryo-EM) structures of this compound in complex with its primary target, IleRS, is a critical next step. acs.orgresearchgate.net Such studies would reveal the precise molecular interactions responsible for its high-affinity binding and could explain its efficacy against mupirocin-resistant strains. acs.orgnih.gov

Comparative Structural Analysis: Comparing the binding mode of this compound with that of mupirocin and other thiomarinol analogues would provide a structural basis for its enhanced activity and broader spectrum. nih.govnih.gov This knowledge is essential for the rational design of next-generation inhibitors.

Development of New Enzymatic Tools for Biocatalysis

The thiomarinol biosynthetic pathway is a rich source of novel enzymes with potential applications in biocatalysis and synthetic biology. nih.govcas.cn The enzymes responsible for assembling this hybrid molecule, in particular, offer unique functionalities.

Key areas for development include:

TmlU and HolE Characterization: The enzymes TmlU and HolE are responsible for the crucial amide bond formation that links the marinolic acid and pyrrothine moieties. nih.govgoogle.com TmlU, a CoA ligase, activates the marinolic acid, which is then transferred to the pyrrothine core by the acetyltransferase HolE. nih.gov Further characterization of the substrate specificity of these enzymes could enable their use as "biocatalytic glue" to create novel hybrid molecules by combining different acyl-CoA and amine substrates. nih.govunc.edu

PKS and NRPS Module Engineering: The modular nature of the PKS and NRPS enzymes in the thiomarinol pathway offers opportunities for combinatorial biosynthesis. mdpi.comnih.gov Engineering these modules by swapping or modifying domains could lead to the production of a library of novel thiomarinol analogues with altered fatty acid chains or peptide cores.

Tailoring Enzyme Applications: Other tailoring enzymes from the pathway, such as hydroxylases and reductases, could be harnessed for specific biocatalytic transformations in the synthesis of fine chemicals and pharmaceuticals. scispace.com

EnzymeFunction in Thiomarinol BiosynthesisPotential Biocatalytic Application
TmlU Marinolic acid--CoA ligase; activates the polyketide moiety. nih.govexpasy.orguniprot.orgActivation of various carboxylic acids for subsequent enzymatic modification.
HolE Acetyltransferase; catalyzes the amide bond formation between the activated marinolic acid and the pyrrothine core. nih.govA versatile enzyme for creating amide bonds between diverse acyl-CoAs and amines.
TmlQ/TmlS Generation of 4-hydroxybutyryl fatty acid starter unit from succinyl-CoA. nih.govscispace.comSynthesis of specific hydroxylated fatty acid starter units.
TmpA/TmpD Polyketide Synthases (PKS); responsible for the assembly of the monic acid backbone. nih.govresearchgate.netGeneration of diverse polyketide scaffolds through domain engineering.
HolA Non-Ribosomal Peptide Synthetase (NRPS); assembles the pyrrothine core from cysteine. researchgate.netnih.govProduction of modified peptide structures.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

The application of "omics" technologies is crucial for a holistic understanding of this compound production and for the discovery of new, related compounds. mdpi.com

Future research integrating these technologies could involve:

Metabolomics-Guided Discovery: Employing advanced metabolomics techniques, such as MS-guided genome mining (metabologenomics), can correlate the production of specific metabolites with the expression of biosynthetic gene clusters. mdpi.com This approach could lead to the identification of previously undetected thiomarinol analogues produced under specific culture conditions. mdpi.comresearchgate.net

Proteomics for Pathway Elucidation: Comparative proteomics can identify changes in protein expression associated with different stages of biofilm development or antibiotic production in Pseudoalteromonas. biorxiv.org This can help to identify regulatory proteins and other factors that influence thiomarinol biosynthesis.

Genomic Mining: As more marine bacteria are sequenced, genomic mining for thiomarinol-like gene clusters will likely uncover novel enzymatic pathways and hybrid natural products. dtu.dk

Rational Design of Hybrid Molecules with Enhanced Biological Profiles

The hybrid nature of this compound is a key feature that can be exploited for the development of new antibiotics. nih.govunc.eduresearchgate.net It serves as a natural proof-of-concept for combining different pharmacophores to create drugs with enhanced potency and the ability to overcome resistance. acs.orgnih.govacs.org

Future rational design strategies should include:

Semisynthetic Modification: Using this compound as a scaffold, medicinal chemists can perform targeted modifications to improve its pharmacological properties. Structure-activity relationship (SAR) studies suggest the dithiolopyrrolone moiety is critical for overcoming intrinsic resistance in Gram-negative bacteria. nih.govnih.gov

Mutasynthesis and Combinatorial Biosynthesis: Genetic engineering of the Pseudoalteromonas producer strain offers a powerful route to new molecules. mdpi.com By knocking out specific biosynthetic genes and feeding the mutant strains with synthetic analogues of the natural intermediates (mutasynthesis), it is possible to generate novel thiomarinol derivatives. researchgate.netmdpi.combham.ac.uk

Engineered Hybridization: Leveraging the enzymatic tools described in section 8.3, researchers can design and synthesize completely new hybrid antibiotics by combining the marinolic acid scaffold with other antibiotic classes, moving beyond the natural pyrrothine core. nih.govbham.ac.uk

Q & A

Q. What are the core biosynthetic pathways involved in thiomarinol C production?

this compound is synthesized via a hybrid polyketide synthase (PKS), non-ribosomal peptide synthetase (NRPS), and fatty acid synthase (FAS) system. Key enzymes include modular PKS (TmpA/C/D), a putative FAS (TmpB), and an NRPS (HolA-H) responsible for pyrrothine assembly. The pathway integrates a C4 precursor (4-hydroxybutyrate) for side-chain elongation and cysteine-derived pyrrothine cyclization . Gene cluster analysis (e.g., tml and hol clusters) reveals evolutionary parallels with pseudomonic acid biosynthesis, with trans-acyltransferase (AT) domains enabling substrate flexibility .

Q. How is this compound structurally characterized, and what analytical methods are essential?

Structural elucidation relies on high-resolution NMR (e.g., band-selective HMBC for resolving overlapping carbons like C40/C50) and HPLC-ESIMS for metabolite profiling. Isotopic labeling (e.g., [¹³C]-acetate, [¹⁸O]-acetate) confirms precursor incorporation, while LCMS tracks degradation products like marinolic amide . For example, [²H₆]-DMSO and [¹³C]-methanol resolve overlapping methyl signals in NMR spectra .

Advanced Research Questions

Q. How do isotopic labeling studies resolve contradictions in this compound biosynthesis intermediates?

Feeding experiments with [¹³C]-cystine confirmed pyrrothine’s cysteine origin (16–20% incorporation at C200/C400), while [¹³C]-succinate clarified the C4 precursor’s role in side-chain elongation . Discrepancies in marinolic acid (15) vs. marinolic amide (16) origins were resolved by mutant studies: the ΔNRPS mutant produces marinolic acid but not the amide, which arises solely from thiomarinol degradation .

Q. What experimental strategies validate the hybrid assembly of this compound’s DTP and marinolic acid moieties?

Genetic knockout of tmlU (amide ligase) abolishes thiomarinol production, while feeding synthetic pyrrothine to ΔNRPS mutants restores biosynthesis, confirming heterocycle assembly precedes ligation . Co-culturing ΔPKS and ΔNRPS mutants yields xenorhabdins and truncated metabolites, demonstrating pathway modularity . Mutasynthesis with non-native acyl-CoA substrates generates analogs like thiomarinol H/J .

Q. How does this compound overcome mupirocin resistance in MRSA?

this compound inhibits isoleucyl-tRNA synthetase (IleRS) with a Ki,app of 19 nM, showing 1,600-fold tighter binding than mupirocin. Its dual mechanism—IleRS inhibition and holothin-mediated metal chelation—reduces resistance emergence. Structural studies reveal interactions with IleRS’s ATP-binding pocket, bypassing mupirocin-resistant mutations .

Q. What evolutionary insights arise from this compound’s biosynthetic gene cluster (BGC)?

The tml BGC is plasmid-encoded, with trans-AT PKS modules enabling substrate promiscuity. Homology to Streptomyces clavuligerus holomycin pathways suggests horizontal gene transfer, while acyltransferase (HolE) diversification explains metabolite variation (e.g., xenorhabdins) .

Methodological Considerations

Q. How are minor metabolites like marinolic acids A4/A6 analyzed in pathway studies?

Reverse-phase HPLC-ESIMS with ion-trap detection isolates trace metabolites. Isotopic enrichment ([¹³C]-butanoate/hexanoate) confirms truncated side-chain origins, while feeding marinolic acid (15) to ΔPKS mutants restores thiomarinol production, proving its intermediacy .

Q. What genetic tools are critical for this compound pathway engineering?

  • Gene deletion : In-frame deletions (e.g., ΔPKS, ΔNRPS) coupled with complementation assays .
  • Heterologous expression : Cloning tml and hol clusters into Pseudomonas or E. coli chassis .
  • CRISPR-Cas9 : For precise editing of tailoring enzymes (e.g., TmlU, HolE) .

Data Contradiction Analysis

  • Marinolic acid vs. degradation artifacts : ΔTmlU mutants lack marinolic amide (16), confirming it is a degradation byproduct, not a biosynthetic intermediate .
  • Cysteine incorporation efficiency : Discrepancies in [¹³C]-cystine labeling (16–20% at pyrrothine positions) versus NRPS activity suggest competing pathways or enzyme promiscuity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.